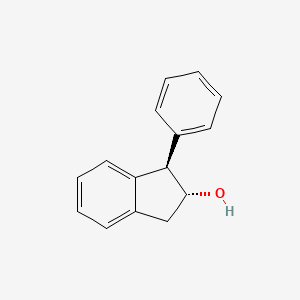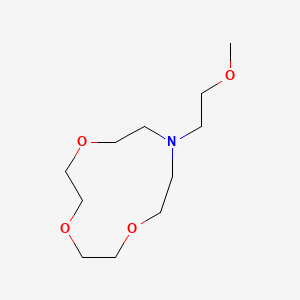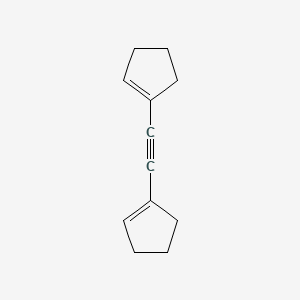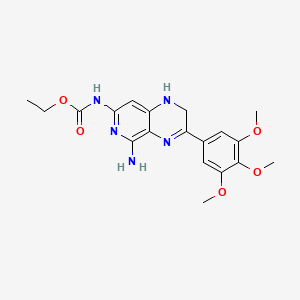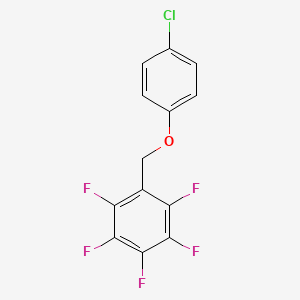![molecular formula C15H9F13O2S B14417752 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene CAS No. 86525-51-1](/img/structure/B14417752.png)
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a highly fluorinated hexane chain. This compound is notable for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene typically involves multiple steps:
Formation of the Fluorinated Hexane Sulfonyl Group: This step involves the reaction of hexane with fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting perfluorohexane is then reacted with sulfur trioxide to form the sulfonyl fluoride derivative.
Attachment to the Benzene Ring: The sulfonyl fluoride derivative is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the sulfonyl group to the benzene ring.
Introduction of the Ethenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene has several applications in scientific research:
Biology: Studied for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and low surface tension.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The compound’s high stability and resistance to metabolic degradation make it a valuable tool in studying long-term biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene: can be compared with other fluorinated benzene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and unique reactivity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
86525-51-1 |
|---|---|
Fórmula molecular |
C15H9F13O2S |
Peso molecular |
500.28 g/mol |
Nombre IUPAC |
1-methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F13O2S/c1-8-2-4-9(5-3-8)6-7-31(29,30)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-7H,1H3 |
Clave InChI |
ZNMBSYHEOLVZLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-lambda~2~-stannane](/img/structure/B14417670.png)
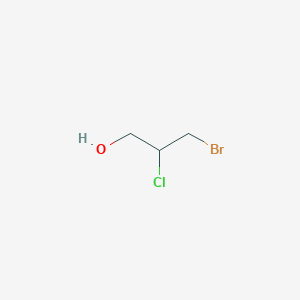


![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)


